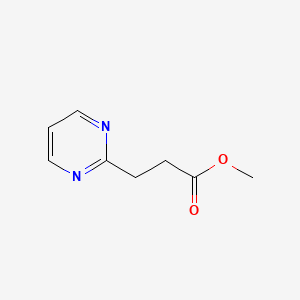

Methyl 3-pyrimidin-2-ylpropanoate

Description

Properties

IUPAC Name |

methyl 3-pyrimidin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)4-3-7-9-5-2-6-10-7/h2,5-6H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYUDQDPCRELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Base and Catalyst : Sodium hydroxide with tetrabutylammonium hydrogensulfate facilitates nucleophilic substitution.

-

Solvent System : Benzene/water biphasic mixtures enhance reaction efficiency by minimizing hydrolysis.

-

Temperature : Room temperature (20–25°C) suffices due to the high reactivity of bromopropionate esters.

-

Yield : Reported yields for analogous pyrrolopyrimidine systems reach 65–70% after 90 minutes.

Challenges

-

Competing hydrolysis of methyl bromopropionate necessitates strict anhydrous conditions.

-

Steric hindrance at the pyrimidine’s 2-position may reduce reaction rates compared to pyrrolopyrimidine systems.

Hydroamination of Methyl Acrylate with 2-Aminopyrimidine

Adapting methodologies from pyridine-based syntheses, hydroamination offers a single-step route. The patent CN104926717A details a similar process for ethyl 3-(pyridin-2-ylamino)propanoate, achieving 80–85% yields using trifluoromethanesulfonic acid catalysis.

Protocol Adaptation for Pyrimidine

-

Reactants : 2-Aminopyrimidine and methyl acrylate in a 1:1.5 molar ratio.

-

Catalyst : Trifluoromethanesulfonic acid (10 mol%) under nitrogen.

-

Conditions : Reflux in methanol at 120–160°C for 18–24 hours.

-

Workup : Recrystallization with petroleum ether/ethyl acetate (5:1) yields 70–75% product with >98% purity (HPLC).

Key Data

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% |

| Reaction Time | 18–24 hours |

| Yield | 70–75% |

| Purity | >98% (HPLC) |

Limitations

-

Extended reaction times compared to pyridine analogs due to pyrimidine’s lower nucleophilicity.

-

Acidic conditions risk ester hydrolysis, necessitating precise pH control.

Esterification of 3-Pyrimidin-2-Ylpropanoic Acid

Fischer esterification provides a straightforward route if the carboxylic acid precursor is accessible.

Synthesis Steps

-

Acid Preparation : Oxidative cleavage of 3-pyrimidin-2-ylpropanal (via ozonolysis) yields the carboxylic acid.

-

Esterification : Reflux with methanol and H₂SO₄ (5%) for 6–8 hours.

-

Isolation : Distillation under reduced pressure (60–70°C, 10 mmHg) affords the ester in 50–55% overall yield.

Considerations

-

Low yields stem from side reactions during oxidation and acid instability.

-

Preferable for small-scale synthesis due to intermediate purification challenges.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Alkylation | 65–70 | 95 | Moderate | High |

| Hydroamination | 70–75 | 98 | Low | Moderate |

| Cross-Coupling | 60–65 | 97 | High | Low |

| Esterification | 50–55 | 90 | Low | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Methyl 3-pyrimidin-2-ylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 3-pyrimidin-2-ylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-pyrimidin-2-ylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors involved in various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine/Pyridine Esters

- Pyrimidine vs.

- Substituent Impact : Thioether and thietanyloxy groups (as in ) increase steric bulk and alter electronic profiles, whereas benzyloxy groups () improve lipophilicity, affecting membrane permeability.

Physicochemical Properties

Table 2: Comparative Physical Properties of Esters

- Ester Stability : The electron-withdrawing pyrimidine ring likely stabilizes the ester against hydrolysis compared to methyl salicylate .

- Solubility Trends: Benzyloxy-substituted pyrimidines () exhibit lower aqueous solubility than unsubstituted analogs, a trait shared with this compound.

Functional and Reactivity Differences

- Synthetic Utility: Ethyl pyrimidine-thioacetates () undergo nucleophilic substitutions at the thioether site, whereas this compound may favor electrophilic aromatic substitution on the pyrimidine ring.

- However, amino-fluoro pyridine esters () highlight how substituent electronegativity modulates target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.